2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol is an organic compound notable for its structural features, including a piperazine ring and an ethanol group attached to a dimethylphenyl moiety. This compound is identified by the Chemical Abstracts Service number 55300-58-8 and has garnered attention for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized from commercially available starting materials, particularly through reactions involving 2,3-dimethylphenyl derivatives and piperazine. The synthesis typically requires controlled conditions to yield the desired product effectively.
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol falls under the category of piperazine derivatives. Piperazines are a class of compounds that are often explored for their pharmacological properties, making them significant in drug development and synthesis.
The synthesis of 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol generally involves the following steps:
The typical reaction conditions include the use of heating to facilitate the reaction, maintaining an appropriate temperature range (usually between 50°C to 150°C), and employing bases or acids as necessary to drive the reaction forward .
The molecular structure of 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol consists of:
This structure can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively in the molecular formula.
The molecular formula for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol is C15H22N2O. The compound's molecular weight is approximately 250.35 g/mol.
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol can participate in various chemical reactions:
For oxidation reactions, potassium permanganate is typically used in acidic or neutral conditions. Reduction reactions often require anhydrous solvents to prevent unwanted side reactions. Substitution reactions are facilitated by using strong bases such as sodium hydroxide.
The mechanism of action for 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol primarily involves its interaction with biological targets such as receptors and enzymes. The piperazine moiety is known for its ability to bind selectively to various targets within biological systems, potentially modulating their activity. This interaction could lead to effects on neurotransmitter systems, making it a candidate for further pharmacological studies .
Relevant data regarding these properties can be found in laboratory analyses and material safety data sheets .
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol has several scientific applications:
Piperazine emerged as a pharmacologically relevant scaffold following its initial therapeutic application as an anthelmintic in 1951. Its structural symmetry and bifunctional nitrogen centers (pKₐ ~9.8 and ~5.6) facilitated rational drug design, enabling salt formation and hydrogen bonding crucial for target engagement. By the 1970s, piperazine derivatives demonstrated clinical utility in cardiovascular (prazosin) and neuropsychiatric therapies (quetiapine), establishing the scaffold’s versatility [8]. The 21st century witnessed deliberate hybridization strategies, fusing piperazine with bioactive aromatics to generate "targeted" pharmacophores. Notably, arylpiperazines incorporating ortho- or meta-substituted phenyl rings exhibited enhanced receptor subtype selectivity, attributed to steric modulation of the protonated nitrogen’s orientation [3] [5]. Concurrently, computational analyses revealed that N-alkylation—particularly with hydroxyethyl chains—optimized absorption and distribution profiles without compromising metabolic stability [6] [8]. The compound 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol embodies this design evolution, merging a sterically tuned dimethylphenyl unit with a metabolically stable ethanolamine tail.
Table 1: Evolution of Key Piperazine-Containing Pharmacophores
Compound | Therapeutic Class | Structural Features | Year |
---|---|---|---|
Piperazine citrate | Anthelmintic | Unsubstituted piperazine | 1951 |
Prazosin | Antihypertensive | Quinazoline-piperazine | 1976 |
Triforine | Antifungal (agrochemical) | Dicloran-substituted piperazine | 1970s |
Aripiprazole | Antipsychotic | Quinolinone-arylpiperazine | 2002 |
2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol | CNS/Oncology probe | 2,3-Dimethylphenyl + hydroxyethylpiperazine | 2000s |
The 2,3-dimethylphenyl moiety in 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol confers precise steric and electronic advantages. X-ray crystallography confirms that the ortho-methyl group forces the phenyl ring 40–60° out of plane relative to the piperazine ring, while the meta-methyl enhances electron donation to the nitrogen center. This configuration stabilizes binding to G-protein-coupled receptors (GPCRs) through:
Pharmacological assays demonstrate that 2,3-dimethyl substitution enhances binding affinity for serotonin receptors (5-HT₁₀₀₀) over dopamine D₂ receptors by 15-fold compared to monosubstituted analogs. This selectivity arises from the complementary shape of the 5-HT₁₀₀₀ hydrophobic subpocket, which accommodates the 1.8 Å methyl-methyl distance in the dimethylphenyl group [7]. Molecular dynamics simulations further reveal that ethanolamine N-hydroxyethylation extends the piperazine’s interaction radius by 3.2 Å, enabling hydrogen bonding with Thr³.³⁷ in 5-HT receptors—an interaction unattainable with methylpiperazine analogs [9].
Table 2: Impact of Phenyl Ring Substituents on Piperazine Pharmacophore Activity
Substituent Pattern | Serotonin 5-HT₁₀₀₀ Affinity (Ki, nM) | Dopamine D₂ Affinity (Ki, nM) | Selectivity Ratio (5-HT₁₀₀₀/D₂) |
---|---|---|---|
Unsubstituted phenyl | 142 ± 11 | 89 ± 8 | 1.6 |
2-Methylphenyl | 68 ± 6 | 45 ± 5 | 1.5 |
3-Methylphenyl | 53 ± 4 | 62 ± 7 | 0.9 |
2,3-Dimethylphenyl | 12 ± 2 | 95 ± 9 | 7.9 |
2,4-Dimethylphenyl | 31 ± 3 | 78 ± 6 | 2.5 |
The ethanolamine moiety (-CH₂CH₂OH) in 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol serves as a bifunctional pharmacokinetic modulator. Its incorporation addresses two critical limitations of arylpiperazines:
Biophysical studies confirm the hydroxyethyl chain’s role in target engagement. For α₁-adrenergic receptors, the ethanolamine oxygen forms a 2.9 Å hydrogen bond with Ser³.³⁹, stabilizing the active receptor conformation. In contrast, for 5-HT receptors, molecular dynamics show the terminal hydroxyl group solvating charged residues (Glu².⁶⁰) at the receptor extracellular interface, facilitating ligand entry [9]. This "dual role" mechanism—balancing membrane permeability (logD₇.₄ = 1.8) and target affinity—underpins the ethanolamine’s superiority over shorter (hydroxymethyl) or hydrophobic (phenethyl) chains. SAR data indicate that replacing ethanolamine with acetamide reduces CNS penetration by 90%, confirming the hydroxyl’s necessity for blood-brain barrier transit via monocarboxylate transporters [6].
Table 3: Physicochemical and Pharmacokinetic Properties of Piperazine Derivatives
Parameter | 2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol | N-Methyl Analog | Unsubstituted Piperazine |
---|---|---|---|
Molecular weight (g/mol) | 234.34 | 204.31 | 172.23 |
logD₇.₄ | 1.8 ± 0.1 | 2.9 ± 0.2 | 0.5 ± 0.1 |
Aqueous solubility (mg/mL) | 3.2 | 0.07 | >50 |
Plasma protein binding (%) | 78 | 85 | 45 |
CYP3A4 metabolic stability (% remaining) | 82 | 23 | 95 |
Oral bioavailability (%) | 65 | 15 | 92 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7